

Application Notes and Protocols for PROTAC BTK Degradar-3 in Cell Culture

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Compound of Interest

Compound Name: PROTAC BTK Degradar-3

Cat. No.: B12394868

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Audience: Researchers, scientists, and drug development professionals.

Introduction

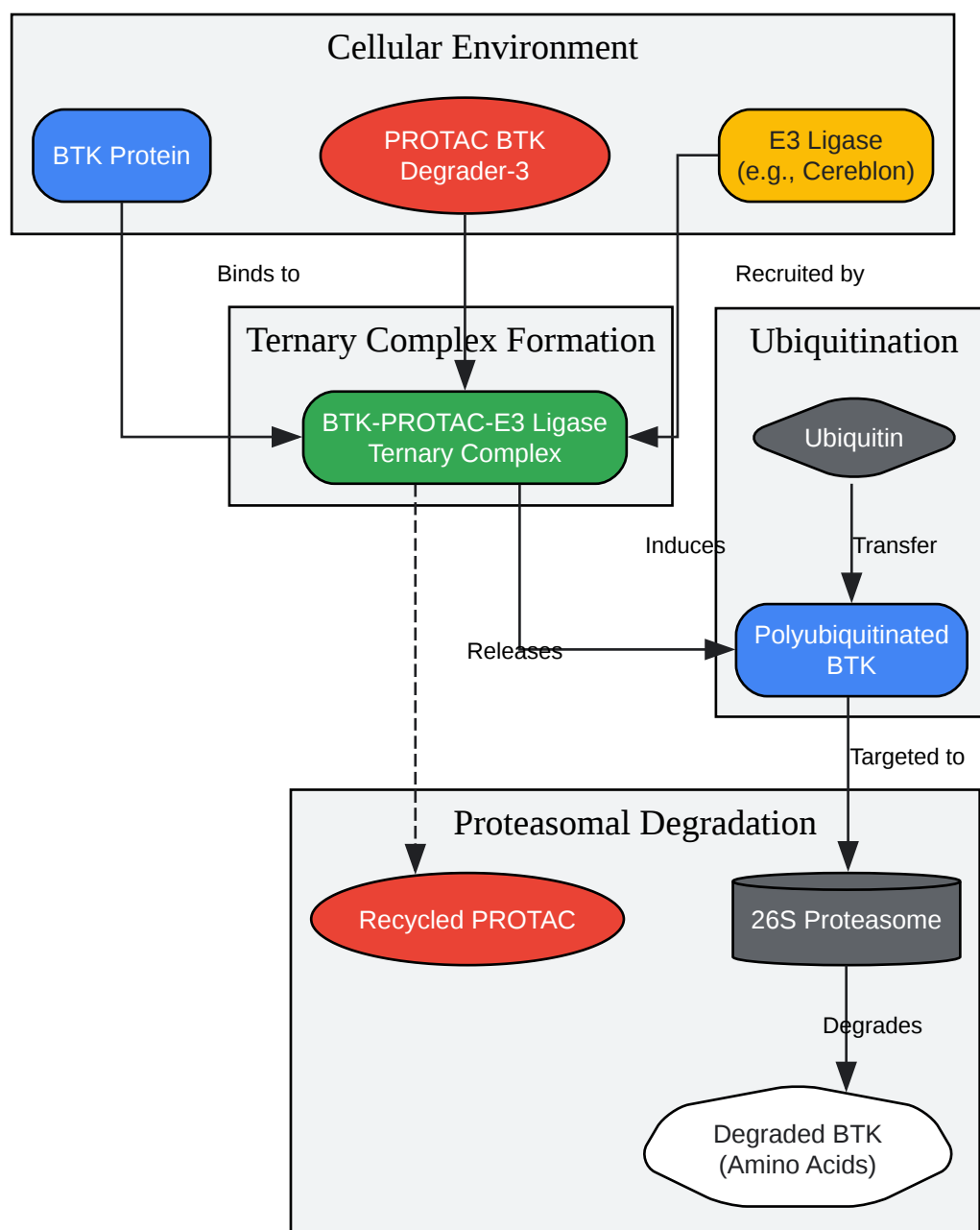
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins from cells. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[3] **PROTAC BTK Degradar-3** is a potent and specific degrader of BTK, offering a powerful tool for studying BTK function and as a potential therapeutic agent for B-cell cancers.[5]

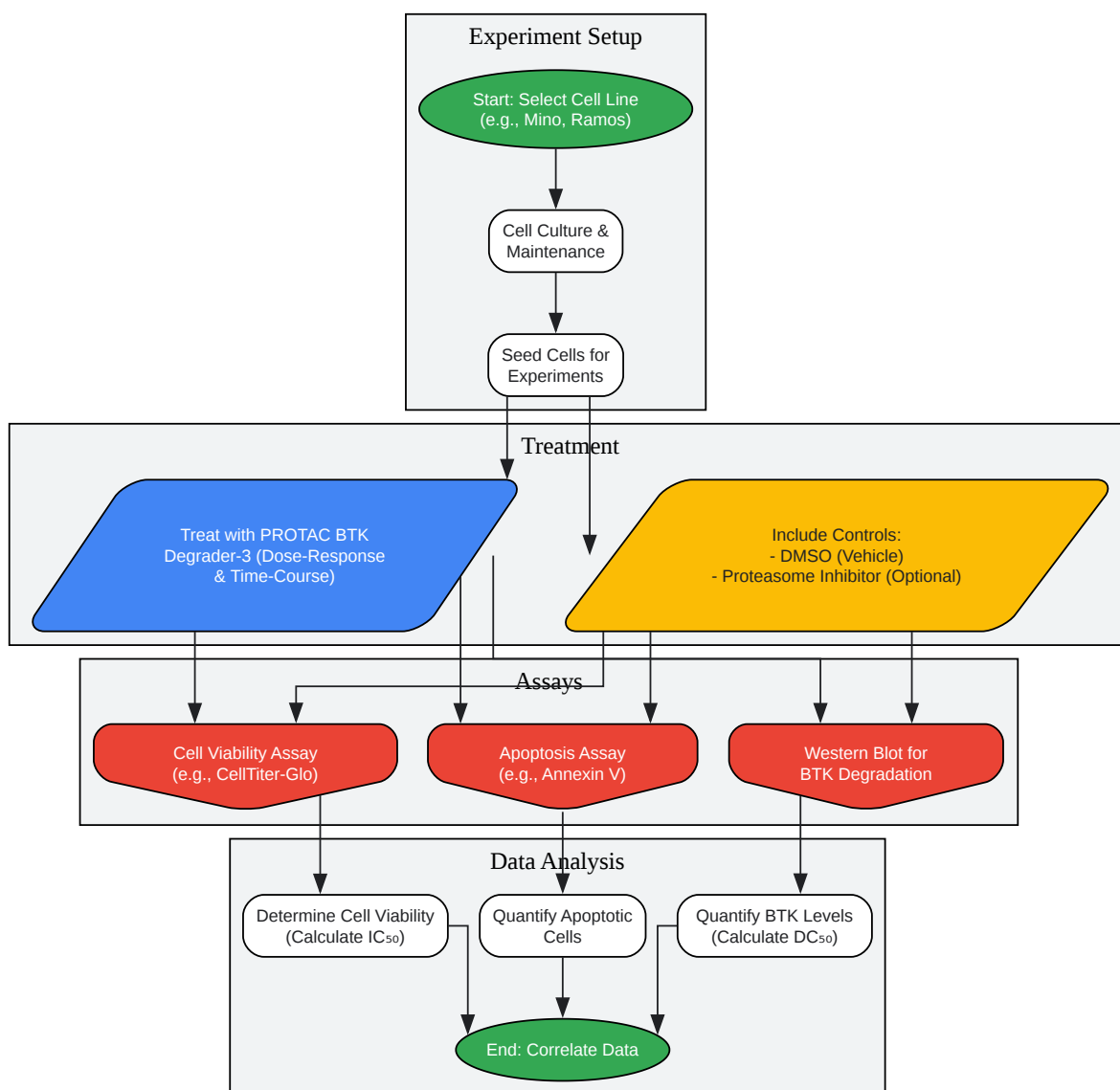
These application notes provide detailed protocols for the use of **PROTAC BTK Degradar-3** in cell culture, including methodologies for assessing BTK degradation, cell viability, and apoptosis.

Mechanism of Action

PROTAC BTK Degradar-3 functions by forming a ternary complex with BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][6] This proximity induces the E3 ligase to polyubiquitinate BTK, marking it for recognition and degradation by the 26S proteasome.[2][6]

The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.[1][2]





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